molecular formula C18H21N5O2 B14927946 6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14927946
M. Wt: 339.4 g/mol
InChI Key: SIEWMSGXDKWUDW-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrazole ring, and an isoxazolo[5,4-b]pyridine core. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

6-cyclopropyl-N-[(1-ethylpyrazol-3-yl)methyl]-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H21N5O2/c1-4-23-8-7-13(20-23)10-22(3)18(24)14-9-15(12-5-6-12)19-17-16(14)11(2)21-25-17/h7-9,12H,4-6,10H2,1-3H3

InChI Key

SIEWMSGXDKWUDW-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CN(C)C(=O)C2=CC(=NC3=C2C(=NO3)C)C4CC4

Origin of Product

United States

Preparation Methods

The synthesis of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazolo[5,4-b]pyridine core, the introduction of the cyclopropyl group, and the attachment of the pyrazole ring. Common synthetic routes include:

    Formation of the Isoxazolo[5,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases.

    Introduction of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, which typically involve the use of diazo compounds and transition metal catalysts.

    Attachment of the Pyrazole Ring: This step may involve nucleophilic substitution reactions, where the pyrazole ring is introduced using suitable reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Biology: It is studied for its potential biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of 6-CYCLOPROPYL-N~4~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~4~,3-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

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